

Cholecystokinin (26-33) gene expression and regulation

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Compound of Interest

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An In-Depth Technical Guide to the Gene Expression and Regulation of Cholecystokinin (CCK)

Abstract

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a significant role in regulating digestive processes, satiety, and various neuronal functions. The bioactive forms of CCK, including the potent octapeptide CCK-8 (26-33), are derived from a single precursor, prepro-CCK, encoded by the CCK gene. The expression of this gene is tightly controlled through complex, tissue-specific mechanisms. In the intestine, its transcription is primarily driven by dietary nutrients, whereas in the central nervous system, it is modulated by growth factors, neurotransmitters, and hormones. This guide provides a comprehensive overview of the molecular mechanisms governing CCK gene expression, detailing the key transcription factors, promoter elements, and intracellular signaling pathways involved. Furthermore, it presents structured quantitative data on CCK expression and provides detailed protocols for essential experimental techniques used to study its genetic regulation, aimed at researchers, scientists, and professionals in drug development.

Introduction to Cholecystokinin (CCK)

Cholecystokinin was first identified as a gut hormone responsible for gallbladder contraction.[1] It is now recognized as a widely distributed molecular messenger, functioning as both a hormone in the gastrointestinal (GI) tract and a neurotransmitter in the central nervous system (CNS).[2][3] The CCK gene encodes a 115-amino acid precursor molecule, prepro-CCK, which is post-translationally processed to yield several biologically active peptides, such as CCK-58,



CCK-33, and CCK-8.[2][4] Among these, sulfated CCK-8 (the amide of residues 26-33) is the most potent and abundant form in the brain and periphery.[2]

The physiological actions of CCK are diverse and mediated by two G-protein coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B).[4][5] In the periphery, CCK stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility, while also inducing satiety, a key function in appetite regulation.[1][3][6] In the CNS, CCK is implicated in modulating anxiety, memory, and dopamine-mediated behaviors.[2][7][8] Given its central role in both metabolic and neurological processes, understanding the regulation of the CCK gene is of significant interest for therapeutic development.

CCK Gene Expression

The expression of the CCK gene is both spatially and temporally regulated, occurring predominantly in the endocrine I-cells of the proximal small intestine and in various neurons throughout the central and peripheral nervous systems.[3][9][10]

Tissue-Specific Expression

In the gut, CCK is produced by discrete endocrine cells in the upper small intestine.[11] In the brain, it is one of the most abundant neuropeptides, with high expression levels found in the cerebral cortex, hippocampus, and hypothalamus.[8][10][12] This dual expression pattern underscores its function as both a digestive hormone and a neuromodulator.[3] Developmental studies show that brain CCK mRNA levels are low before birth but increase markedly in the weeks following birth, coinciding with the final maturation of the CNS.[7][13]

Quantitative Expression Data

RNA-sequencing data provides a quantitative measure of gene expression across different tissues. The following table summarizes the relative mRNA expression levels of CCK and its receptors, CCK1R and CCK2R, in various adult chicken tissues, as represented by transcripts per million (TPM).



Tissue	CCK (TPM)	CCK1R (TPM)	CCK2R (TPM)
Brain Regions			
Cerebrum	Abundant	-	Primary Expression Site
Hypothalamus	Abundant	-	Primary Expression Site
Midbrain	Moderate	-	Primary Expression Site
Cerebellum	Moderate	-	Primary Expression Site
Hindbrain	Moderate	-	Primary Expression Site
Gastrointestinal & Endocrine			
lleum	Abundant	Moderate	-
Pancreas	-	High	-
Duodenum	Weak	-	-
Jejunum	Weak	-	-
Cecum	-	Moderate	-
Rectum	-	Moderate	-
Pituitary Gland	-	Moderate	-
Other Tissues			
Testis	Abundant	-	-
Thymus Gland	Moderate	-	-
Thyroid Gland	Moderate	-	-
Ovary	Weak		-



(Data synthesized from RNA-seq analysis in adult chickens[14])

Regulation of CCK Gene Transcription

The transcription of the CCK gene is controlled by a complex interplay of cis-regulatory DNA elements and trans-acting transcription factors, which are in turn activated by specific intracellular signaling pathways. This regulation differs significantly between neuronal and intestinal cells.

Promoter Structure and Key Regulatory Elements

Studies on the human CCK gene promoter have identified several critical cis-acting elements located in the proximal upstream region.[15][16] These include:

- A CRE/TRE Element: A cAMP response element / 12-O-tetradecanoylphorbol-13-acetate response element located approximately 80 bp upstream of the transcription initiation site.
 [15][17] This element is crucial for stimulation by both the cAMP and MAPK signaling pathways.[15]
- An Sp1 Site: A binding site for the Sp1 transcription factor located near the TATA box.[16]
- A bHLH-ZIP Element: A binding site for basic helix-loop-helix zipper transcription factors.
 Mutation of this element can decrease promoter activity significantly.[15]
- E-box Motifs: Two E-box motifs that flank the AP-1/TRE/CRE element. [16]

Key Transcription Factors

Several families of transcription factors are the major determinants of CCK gene transcription. [15] These include:

CREB/ATF Family: The cAMP Response Element-Binding Protein (CREB) and Activating
Transcription Factor (ATF) family members bind to the CRE/TRE element and are activated
by phosphorylation.[4][15]



- AP-1 Family: The Activator Protein-1 (AP-1) complex, typically a dimer of Jun and Fos
 proteins, also binds the CRE/TRE element and stimulates transcription.[4][15]
- Sp1 Transcription Factor: Sp1 is important for basal gene expression.[15]
- Upstream Stimulatory Factor (USF): This factor also contributes to the regulation of CCK transcription.[15]

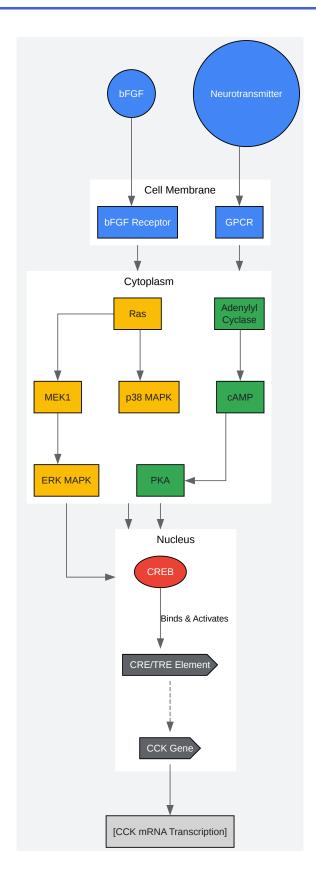
Signaling Pathways in Neuronal Cells

In neurons, CCK expression is induced by growth factors, cAMP, and other stimuli.[7][9] Two major pathways converge on the activation of the CREB transcription factor.[17]

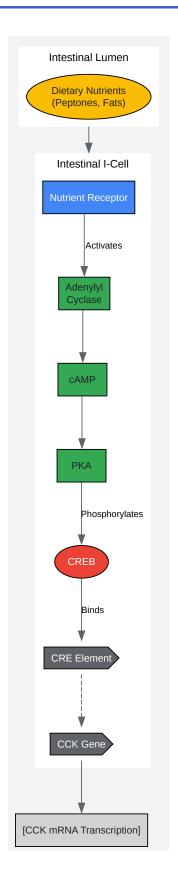
- Growth Factor (bFGF) -> MAPK Pathway: Basic fibroblast growth factor (bFGF) activates its receptor, leading to the activation of Ras. This triggers two parallel mitogen-activated protein kinase (MAPK) cascades: the p38 MAPK pathway and the ERK MAPK pathway. Both pathways culminate in the phosphorylation and activation of CREB, stimulating CCK gene transcription.[17]
- cAMP -> PKA Pathway: Neurotransmitters or hormones that increase intracellular cyclic adenosine 3', 5'-monophosphate (cAMP) levels activate Protein Kinase A (PKA). PKA then directly phosphorylates and activates CREB.[9][17]

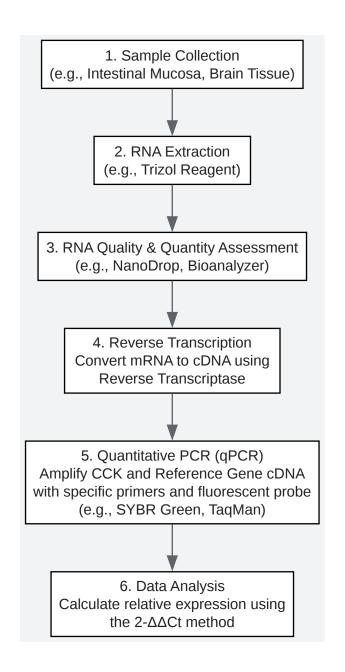
These pathways can act synergistically, leading to a cumulative phosphorylation of CREB and robust induction of CCK gene expression.[17]



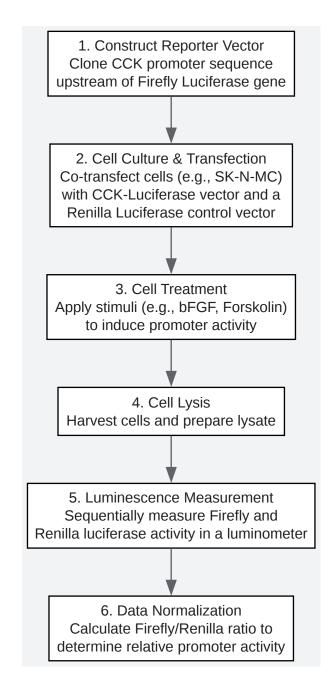












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